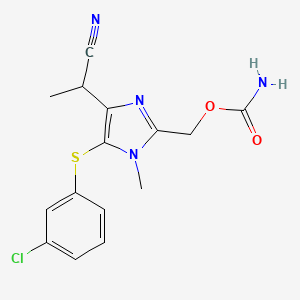
1H-Imidazole-4-acetonitrile, 2-(((aminocarbonyl)oxy)methyl)-5-((3-chlorophenyl)thio)-alpha,1-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-((3-Chlorophenyl)thio)-4-(1-cyanoethyl)-1-methyl-1H-imidazol-2-yl)methyl carbamate is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl thioether, a cyanoethyl group, and a methyl imidazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-((3-Chlorophenyl)thio)-4-(1-cyanoethyl)-1-methyl-1H-imidazol-2-yl)methyl carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Imidazole Core: The imidazole core can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Chlorophenyl Thioether: The chlorophenyl thioether group can be introduced via a nucleophilic substitution reaction using 3-chlorophenyl thiol and an appropriate leaving group on the imidazole ring.
Addition of the Cyanoethyl Group: The cyanoethyl group can be added through a Michael addition reaction using acrylonitrile.
Carbamate Formation: The final step involves the formation of the carbamate group through the reaction of the intermediate with methyl isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(5-((3-Chlorophenyl)thio)-4-(1-cyanoethyl)-1-methyl-1H-imidazol-2-yl)methyl carbamate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted chlorophenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, (5-((3-Chlorophenyl)thio)-4-(1-cyanoethyl)-1-methyl-1H-imidazol-2-yl)methyl carbamate may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (5-((3-Chlorophenyl)thio)-4-(1-cyanoethyl)-1-methyl-1H-imidazol-2-yl)methyl carbamate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The presence of the cyano and carbamate groups suggests it could act as an inhibitor of certain enzymes by forming stable complexes with the active site.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring, such as Tipepidine and Tioconazole.
Imidazole Derivatives: Compounds like Metronidazole and Ketoconazole, which also contain an imidazole ring.
Uniqueness
What sets (5-((3-Chlorophenyl)thio)-4-(1-cyanoethyl)-1-methyl-1H-imidazol-2-yl)methyl carbamate apart is the combination of its functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl thioether and cyanoethyl groups, in particular, provides opportunities for diverse chemical reactions and potential biological activities.
特性
CAS番号 |
178979-91-4 |
|---|---|
分子式 |
C15H15ClN4O2S |
分子量 |
350.8 g/mol |
IUPAC名 |
[5-(3-chlorophenyl)sulfanyl-4-(1-cyanoethyl)-1-methylimidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C15H15ClN4O2S/c1-9(7-17)13-14(23-11-5-3-4-10(16)6-11)20(2)12(19-13)8-22-15(18)21/h3-6,9H,8H2,1-2H3,(H2,18,21) |
InChIキー |
HCPYXEGPJDJDPK-UHFFFAOYSA-N |
正規SMILES |
CC(C#N)C1=C(N(C(=N1)COC(=O)N)C)SC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![12-hydroxy-1,10-bis(2-propan-2-yloxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935763.png)
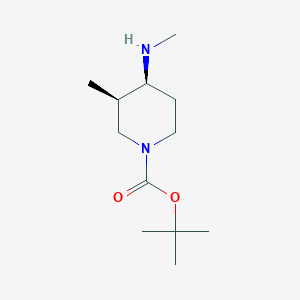
![3,24-dibromo-1,5,22,26-tetrazatridecacyclo[24.16.2.212,15.02,25.04,23.05,13.06,11.014,22.016,21.027,32.033,44.036,43.037,42]hexatetraconta-2,4(23),6,8,10,12,14,16,18,20,24,27,29,31,33(44),34,36(43),37,39,41,45-henicosaene](/img/structure/B12935785.png)
![tert-Butyl 6-bromo-4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12935795.png)

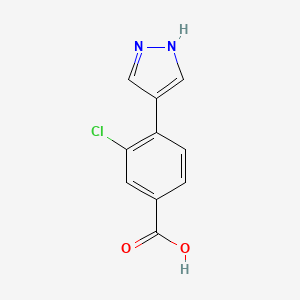
![Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate](/img/structure/B12935800.png)
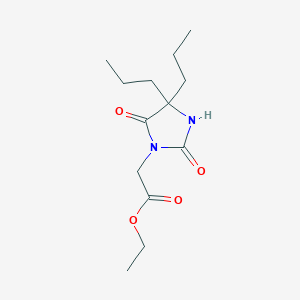
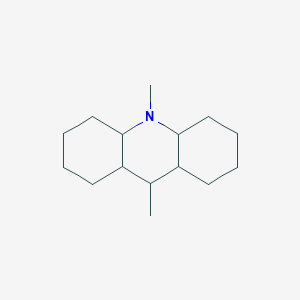
![5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B12935817.png)
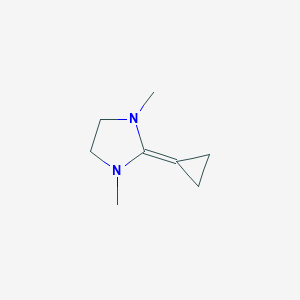
![3-Phenyl-1-azaspiro[4.4]nonane](/img/structure/B12935831.png)
